1-(2-methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea
CAS No.: 2034288-92-9
Cat. No.: VC5173790
Molecular Formula: C17H18N6O2
Molecular Weight: 338.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034288-92-9 |
|---|---|
| Molecular Formula | C17H18N6O2 |
| Molecular Weight | 338.371 |
| IUPAC Name | 1-(2-methoxyphenyl)-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea |
| Standard InChI | InChI=1S/C17H18N6O2/c1-23-12(9-14(22-23)15-11-18-7-8-19-15)10-20-17(24)21-13-5-3-4-6-16(13)25-2/h3-9,11H,10H2,1-2H3,(H2,20,21,24) |
| Standard InChI Key | JMHUSLCXKQQLNA-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NC3=CC=CC=C3OC |
Introduction
Chemical Formula and Features
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Molecular Formula:
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Core Structure: Urea derivative
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Substituents:
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A 2-methoxyphenyl group attached to one nitrogen atom.
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A pyrazole ring substituted with a pyrazinyl group and a methyl group attached to the urea nitrogen.
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Key Characteristics
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The presence of aromatic systems (pyrazole, pyrazine, and methoxyphenyl) provides electronic conjugation.
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Functional groups such as urea and methoxy contribute to hydrogen bonding potential, influencing solubility and reactivity.
General Synthetic Pathway
The synthesis of this compound typically involves:
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Step 1: Pyrazole Formation
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A pyrazole core is synthesized through condensation reactions involving hydrazines and β-diketones or their equivalents.
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Functionalization with a pyrazinyl group occurs via electrophilic substitution or coupling reactions.
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Step 2: Urea Derivative Formation
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The urea moiety is introduced by reacting the substituted pyrazole derivative with an isocyanate or carbamoyl chloride in the presence of a base.
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Step 3: Methoxyphenyl Substitution
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A methoxyphenyl group is attached to the urea nitrogen via nucleophilic substitution or direct coupling with an aryl halide.
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Purification
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Crystallization or column chromatography is used to purify the final product.
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Characterization techniques include:
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NMR Spectroscopy ( and )
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Mass spectrometry (LC-MS/MS)
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Elemental analysis
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FTIR spectroscopy
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Potential Applications
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Pharmaceutical Research
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Urea derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
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The pyrazole-pyrazine framework has shown promise in targeting enzymes or receptors in drug discovery.
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Antioxidant Properties
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Similar compounds have demonstrated antioxidant activity by scavenging free radicals, suggesting potential use in oxidative stress-related conditions.
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Cytotoxic Activity
Biological Assays
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Cytotoxicity assays (e.g., MTT assay) are used to evaluate its effects on cancerous vs. noncancerous cell lines.
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Antioxidant assays assess its ability to mitigate oxidative damage.
Comparative Data Table
| Property/Aspect | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Urea, methoxyphenyl, pyrazole, pyrazine |
| Synthesis | Multi-step reaction involving condensation, coupling, and substitution |
| Applications | Pharmaceutical research (anticancer, antioxidant), biochemical studies |
| Characterization Techniques | NMR (, ), FTIR, LC-MS/MS |
| Biological Activity | Potential cytotoxicity against cancer cells; antioxidant properties |
Challenges in Development
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Solubility issues may arise due to aromatic groups; formulation strategies like salt formation could be explored.
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Further studies are needed to confirm its pharmacokinetics and safety profile.
This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structural features and potential biological activities.
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